molecular formula C16H14F3NO B287389 N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzamide

N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B287389
M. Wt: 293.28 g/mol
InChI Key: JLBBPQCOVPTZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DTFB or BAY-678 and is a white crystalline solid that is soluble in organic solvents.

Mechanism of Action

DTFB acts as a competitive inhibitor of enzymes and receptors by binding to their active sites and preventing substrate binding. It has been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential therapeutic agent for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
DTFB has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

DTFB has several advantages for use in lab experiments, such as its high solubility in organic solvents and its potent inhibitory activity against enzymes and receptors. However, its limitations include its potential toxicity and the need for careful handling due to its hazardous nature.

Future Directions

There are several potential future directions for the research and development of DTFB. These include its use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Additionally, DTFB has potential applications in material science, such as the development of new catalysts and sensors. Further research is needed to fully understand the potential of DTFB and its applications in various fields.

Synthesis Methods

DTFB can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 3-(trifluoromethyl)benzoyl chloride. The resulting product is then purified through recrystallization to obtain pure DTFB.

Scientific Research Applications

DTFB has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit potent inhibitory activity against a range of enzymes and receptors, making it a promising candidate for drug development.

properties

Product Name

N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO/c1-10-6-7-11(2)14(8-10)20-15(21)12-4-3-5-13(9-12)16(17,18)19/h3-9H,1-2H3,(H,20,21)

InChI Key

JLBBPQCOVPTZLW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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